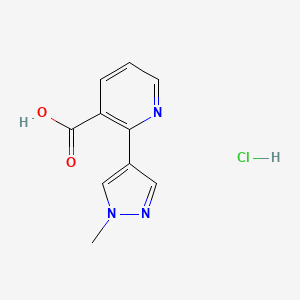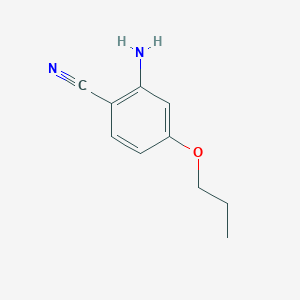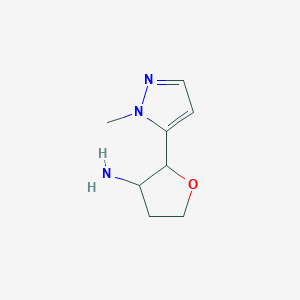![molecular formula C11H20N4 B13248922 N-[2-(1H-Imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine](/img/structure/B13248922.png)
N-[2-(1H-Imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-Imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine is a compound that features both imidazole and piperidine moieties Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while piperidine is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-Imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole or piperidine rings.
Substitution: Both the imidazole and piperidine rings can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or piperidine rings .
Scientific Research Applications
N-[2-(1H-Imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-Imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or participate in hydrogen bonding, while the piperidine ring can interact with various receptors. These interactions can modulate biological pathways and lead to specific pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
N-(1H-Benzo[d]imidazol-2-yl)-1-(3-substituted phenyl): This compound also contains an imidazole ring and has similar applications in medicinal chemistry.
Uniqueness
N-[2-(1H-Imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine is unique due to its specific combination of imidazole and piperidine rings, which allows it to interact with a wide range of molecular targets.
Properties
Molecular Formula |
C11H20N4 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
N-(2-imidazol-1-ylethyl)-1-methylpiperidin-4-amine |
InChI |
InChI=1S/C11H20N4/c1-14-6-2-11(3-7-14)13-5-9-15-8-4-12-10-15/h4,8,10-11,13H,2-3,5-7,9H2,1H3 |
InChI Key |
TUBPCNUQSQTPNE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)NCCN2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Methyl-2-[(1-methylpiperidin-4-yl)amino]pentan-1-ol](/img/structure/B13248852.png)

![3-[(3,3-Dimethylcyclohexyl)amino]propan-1-ol](/img/structure/B13248863.png)
![2-[(Propan-2-ylsulfanyl)methyl]pyrrolidine](/img/structure/B13248866.png)
![1-Methyl-2-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrrole](/img/structure/B13248871.png)



![Methyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine](/img/structure/B13248888.png)

![2-Methyl-1-[(4-propylcyclohexyl)amino]propan-2-ol](/img/structure/B13248906.png)

